molecular formula C15H17N3O4S B12262689 N'-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

N'-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B12262689
M. Wt: 335.4 g/mol
InChI Key: ODCBQGKEOAUJSN-UHFFFAOYSA-N
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Description

N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a benzothiophene core, a hydroxy group, and an oxazole ring

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide

InChI

InChI=1S/C15H17N3O4S/c1-9-7-12(18-22-9)17-14(20)13(19)16-8-15(21)5-2-3-11-10(15)4-6-23-11/h4,6-7,21H,2-3,5,8H2,1H3,(H,16,19)(H,17,18,20)

InChI Key

ODCBQGKEOAUJSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCCC3=C2C=CS3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving suitable precursors, such as α-haloketones and amides.

    Coupling Reactions: The final step involves coupling the benzothiophene and oxazole intermediates using reagents like coupling agents (e.g., EDCI, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific functional groups targeted.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkyl halides, or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the benzothiophene or oxazole rings.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the oxazole ring may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide: can be compared with other benzothiophene derivatives and oxazole-containing compounds.

    Benzothiophene Derivatives: Compounds like 2-(4-hydroxyphenyl)benzothiophene and 4-hydroxy-2-quinolones.

    Oxazole-Containing Compounds: Compounds like 2,5-dimethyl-1,3,4-oxadiazole and 4,5-dihydro-1,2-oxazole.

Uniqueness

The uniqueness of N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide lies in its combination of a benzothiophene core with an oxazole ring, along with the presence of a hydroxy group. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds.

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